molecular formula C16H15N3S B2808399 5-Benzhydryl-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 346638-17-3

5-Benzhydryl-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2808399
CAS No.: 346638-17-3
M. Wt: 281.38
InChI Key: HFBXNETXIDVGPZ-UHFFFAOYSA-N
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Description

5-Benzhydryl-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 346638-17-3) is a chemical compound belonging to the 1,2,4-triazole-3-thione class, known for its significant potential in medicinal chemistry and chemical biology research. With the molecular formula C16H15N3S and a molecular weight of 281.38 g/mol, this derivative features a benzhydryl (diphenylmethyl) group at the 5-position and a methyl group at the 4-position of the triazole ring. The 1,2,4-triazole-3-thione scaffold is a privileged structure in drug discovery due to its versatile interactions with biological targets. This core structure is present in a wide range of molecules exhibiting diverse pharmacological activities, including antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties . Specifically, this class of compounds has gained considerable attention for its ability to function as metallo-β-lactamase (MBL) inhibitors . Research indicates that the 1,2,4-triazole-3-thione motif can coordinate the two zinc ions in the active site of MBLs, such as the clinically relevant VIM-type and NDM-1 enzymes, thereby potentially restoring the efficacy of β-lactam antibiotics against resistant bacteria . The specific substitution pattern of the 5-benzhydryl-4-methyl analogue makes it a compound of interest for researchers investigating structure-activity relationships within this inhibitor class. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-benzhydryl-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-19-15(17-18-16(19)20)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBXNETXIDVGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzhydryl-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of diphenylmethane derivatives with triazole precursors under specific conditions. One common method involves the use of Friedel-Crafts alkylation, where benzyl chloride reacts with benzene in the presence of a Lewis acid such as aluminum chloride . The resulting diphenylmethane is then further reacted with triazole derivatives to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. For example, the use of microreactors allows for safer and more efficient chemical transformations by providing rapid heat transfer and efficient mixing .

Chemical Reactions Analysis

Types of Reactions

5-(Diphenylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

5-(Diphenylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzhydryl-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Triazole-3-thiol Derivatives

Structural and Substituent Variations

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are heavily influenced by substituents at positions 4 and 3. Key examples include:

Compound Name Substituents (Position 4 and 5) Key Features
5-Benzhydryl-4-methyl-4H-1,2,4-triazole-3-thiol 4-Methyl, 5-Benzhydryl High lipophilicity, steric bulk
Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol) 4-H, 5-4-Chlorophenyl Auxin biosynthesis inhibitor
5-(5-Bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol 4-Methyl, 5-Bromofuran Acetylcholinesterase (AChE) inhibitor
4,5-Diphenyl-1,2,4-triazole-3-thiol 4-Phenyl, 5-Phenyl Anticoccidial activity

Key Observations :

  • Benzhydryl vs.
  • Methyl vs. Larger Substituents : A methyl group at position 4 (as in the target compound) may reduce metabolic instability compared to ethyl or phenyl groups .
Enzyme Inhibition
  • AChE and BChE Inhibition :

    • 5-(5-Bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol exhibits IC₅₀ values of 1.63–17.68 nM (AChE) and 8.71–84.02 nM (BChE), attributed to electron-withdrawing bromofuran enhancing electrophilic interactions .
    • The benzhydryl group in the target compound may similarly enhance binding to hydrophobic pockets in cholinesterases, though specific data are unavailable.
  • Auxin Biosynthesis Inhibition :

    • Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) inhibits YUCCA enzymes (IC₅₀ ~2.3 µM), critical for auxin production in plants . Structural analogs with bulkier substituents (e.g., benzhydryl) remain unexplored.
Anticandidal and Anticoccidial Activity
  • Anticandidal Activity : Benzimidazole-triazole hybrids (e.g., 5-(4-(1H-benzimidazol-2-yl)phenyl)-4-methyl-4H-1,2,4-triazole-3-thiol) show moderate activity against Candida spp., with MIC values ranging from 8–64 µg/mL . Hybridization with benzimidazole likely enhances DNA interaction.
  • Anticoccidial Activity : 4,5-Diphenyl-1,2,4-triazole-3-thiol reduces coccidiosis-induced α-glucosidase activity in rabbits by 40–60%, comparable to the reference drug toltrazuril .
Antiradical Activity
  • 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives exhibit moderate DPPH radical scavenging activity (IC₅₀ 120–250 µM), influenced by alkyl chain length in substituents .

Physicochemical and Electrochemical Properties

  • Electrochemical Behavior: Substituents significantly alter redox potentials.
  • Lipophilicity : The benzhydryl group likely increases logP compared to compounds with smaller aryl substituents, improving blood-brain barrier penetration .

Tables

Table 1. Enzyme Inhibition Profiles of Selected Triazole-3-thiols

Compound Target Enzyme IC₅₀/EC₅₀ Reference
5-(5-Bromofuran-2-yl)-4-methyl derivative AChE 1.63–17.68 nM
Yucasin YUCCA (Auxin) ~2.3 µM
4,5-Diphenyl derivative α-Glucosidase 40–60% inhibition

Table 2. Electrochemical Properties

Compound Anodic Peak Potential (V) Reference
5-(3-Pyridyl)-1,2,4-triazole-3-thiol 0.87
2-Mercapto-4-phenylthiazole 0.94

Biological Activity

5-Benzhydryl-4-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 346638-17-3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a triazole ring with a thiol group that may contribute to its reactivity and biological properties. The presence of the benzhydryl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The thiol group is known to participate in redox reactions and may play a role in modulating the activity of specific proteins.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in disease pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various bacterial strains.

Biological Activity Data

Research findings indicate that this compound has notable biological activities:

Activity IC50 Value (µM) Target Reference
Inhibition of NDM-10.44Metallo-beta-lactamase
Antimicrobial (E. coli)52Glyoxalase II
Synergistic effect with CTBNot specifiedSerine-beta-lactamase-producing bacteria

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various triazole derivatives, this compound was tested against strains producing NDM-1 enzymes. The results indicated significant inhibitory effects, suggesting its potential as a therapeutic agent against resistant bacterial infections.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit human glyoxalase II. The study demonstrated moderate inhibition at an IC50 value of 52 µM, highlighting its selectivity for metallo-beta-lactamases over human enzymes, which is crucial for minimizing side effects in therapeutic applications.

Q & A

Q. What are the standard synthetic routes for preparing 5-Benzhydryl-4-methyl-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves cyclization and functionalization steps. A common approach includes:

  • Friedel-Crafts acylation to introduce substituents to aromatic rings, followed by cyclization under acidic/basic conditions to form the triazole core .
  • Thiol introduction via nucleophilic substitution or oxidation-reduction reactions, often using reagents like phosphorus pentasulfide (P₂S₅) in anhydrous solvents . Purification methods such as recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) are recommended for isolating the final product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity. Aromatic protons typically resonate at δ 7.2–7.8 ppm, while the triazole ring protons appear at δ 8.0–9.0 ppm .
  • IR spectroscopy to identify functional groups (e.g., S-H stretch at ~2500 cm⁻¹, C=N stretch at ~1600 cm⁻¹) .
  • Mass spectrometry (ESI-TOF) for molecular weight verification, with expected [M+H]⁺ peaks corresponding to the molecular formula .

Q. How should researchers handle and store this compound to ensure stability?

  • Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the thiol group .
  • Use desiccants (e.g., silica gel) in sealed containers to avoid moisture absorption, which can lead to hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂, AlCl₃) for Friedel-Crafts steps, noting that AlCl₃ may increase byproduct formation .
  • Temperature control : Maintain 80–100°C during cyclization to balance reaction rate and side reactions .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility, while ethanol/water mixtures improve recrystallization efficiency .

Q. What strategies resolve contradictions in reported biological activity data for triazole derivatives?

  • Substituent effect analysis : Compare bioactivity of analogs with varying substituents (e.g., halogen vs. methyl groups) to identify structure-activity relationships .
  • Dose-response studies : Use in vitro assays (MIC tests for antimicrobial activity) with standardized protocols to minimize variability .
  • Statistical validation : Apply multivariate analysis (e.g., PCA) to distinguish noise from significant trends in conflicting datasets .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., cytochrome P450) using crystal structures from the PDB .
  • DFT calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to predict reactive sites for electrophilic/nucleophilic attacks .

Q. What modifications enhance the compound’s physicochemical properties for pharmacological studies?

  • S-alkylation : Introduce methyl or benzyl groups to the thiol moiety to improve lipophilicity (logP) .
  • Salt formation : React with sodium hydroxide or hydrochloride to increase aqueous solubility for in vivo testing .
  • Prodrug design : Attach ester groups to the triazole ring for controlled release in biological systems .

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